molecular formula C18H12FN3OS B2706571 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049417-26-6

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Katalognummer: B2706571
CAS-Nummer: 1049417-26-6
Molekulargewicht: 337.37
InChI-Schlüssel: SLGATUDDJFCVJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl and fluorophenyl rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Biologische Aktivität

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H14FN3S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{S}

This structure includes a fluorophenyl group and an imidazo-thiazole moiety that contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. The compound has shown potent activity against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). A notable study demonstrated that compounds within this class could inhibit FLT3-dependent human AML cell lines, such as MV4-11, with IC50 values as low as 0.002 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMV4-11TBDFLT3 kinase inhibition
Compound 19MV4-110.002FLT3 inhibition
Compound XHeLaTBDMinimal activity against FLT3-independent cells

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that the substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups like fluorine enhances potency against specific cancer types by increasing binding affinity to target kinases .

In Vitro Studies

In vitro evaluations have demonstrated the compound's effectiveness against various cancer cell lines. For example, studies have shown that related imidazo[2,1-b][1,3]thiazole derivatives possess antiproliferative effects across a spectrum of human cancer cells including breast (MCF7), cervical (HeLa), and leukemia (K562) cells with varying degrees of potency.

Table 2: Summary of In Vitro Studies

Study ReferenceCell LineActivity ObservedIC50 Range (μM)
MV4-11High potency0.002
HeLaLow potency>10
K562Moderate activity5 - 10

Case Study: Acute Myeloid Leukemia

In a focused study on AML treatment using imidazo[2,1-b][1,3]thiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against MV4-11 cells. The results indicated that certain modifications led to enhanced efficacy and selectivity towards FLT3-dependent pathways. These findings support further investigation into this class of compounds as potential therapeutic agents in AML treatment.

Case Study: Antitubercular Activity

Another study explored the antitubercular properties of related thiazole derivatives. While not directly involving the compound , it highlights the broader therapeutic potential of thiazole-containing compounds in infectious disease contexts. Some derivatives exhibited MIC values as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain .

Eigenschaften

IUPAC Name

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-8-6-12(7-9-13)15-10-22-16(11-24-18(22)21-15)17(23)20-14-4-2-1-3-5-14/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGATUDDJFCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.